3-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

Acetylcholinesterase inhibition Alzheimer's disease Donepezil analogs

3-Amino-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (free base CAS 792159-09-2; hydrochloride salt CAS 148502-19-6) is a bicyclic indanone derivative bearing a primary amine at the 3-position and methoxy substituents at the 5- and 6-positions of the fused benzene ring. The compound belongs to the 3-aminoindan-1-one subclass, a privileged scaffold in medicinal chemistry that serves as a key synthetic intermediate for acetylcholinesterase (AChE) inhibitors, anti-inflammatory agents, and HIV-1 protease inhibitors.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
Cat. No. B13279982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=O)CC(C2=C1)N)OC
InChIInChI=1S/C11H13NO3/c1-14-10-3-6-7(4-11(10)15-2)9(13)5-8(6)12/h3-4,8H,5,12H2,1-2H3
InChIKeyBZKQRCQGRIWLEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one: Core Properties and Indanone-Class Positioning for Procurement Screening


3-Amino-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (free base CAS 792159-09-2; hydrochloride salt CAS 148502-19-6) is a bicyclic indanone derivative bearing a primary amine at the 3-position and methoxy substituents at the 5- and 6-positions of the fused benzene ring . The compound belongs to the 3-aminoindan-1-one subclass, a privileged scaffold in medicinal chemistry that serves as a key synthetic intermediate for acetylcholinesterase (AChE) inhibitors, anti-inflammatory agents, and HIV-1 protease inhibitors [1]. The hydrochloride salt (C₁₁H₁₄ClNO₃, MW 243.69) is the most commonly procured form, typically supplied at ≥95% purity, with the 5,6-dimethoxy-3-oxo-1-indanaminium core imparting both hydrogen-bond donor/acceptor capacity and a chiral center at C-3 that enables stereoselective derivatization .

Why 5,6-Dimethoxy-1-indanone Cannot Substitute for the 3-Amino Congener in Donepezil-Analog and Bioactive Molecule Synthesis


The presence of the 3-amino group fundamentally distinguishes this compound from its closest structural analog, 5,6-dimethoxy-1-indanone (CAS 2107-69-9), which lacks the amine handle entirely. While both share the dimethoxyindanone core that constitutes the donepezil pharmacophore, the 3-amino substituent is the essential functionalization point for constructing the diverse array of N-substituted derivatives that have yielded submicromolar AChE inhibitors and mediator-release modulators [1]. Without the amine, the indanone ring can only undergo chemistry at the C-2 methylene position (e.g., aldol condensations with aldehydes), fundamentally limiting the accessible chemical space. The 3-aminoindan-1-one scaffold served as the universal starting material (compound 66) for 64 donepezil-related analogs, whereas 5,6-dimethoxy-1-indanone routes require entirely different synthetic strategies that do not converge on the same bioactive derivatives [1]. Furthermore, the amine's predicted pKa of 6.87 confers pH-dependent ionization behavior absent in the non-aminated parent, affecting solubility, salt formulation, and analytical handling .

Quantitative Differentiation Evidence: 3-Amino-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one vs. Closest Analogs


AChE Inhibitor Building Block Performance: Derivatives of 3-Amino-5,6-dimethoxyindan-1-one Achieve Potency Within 3-Fold of Donepezil

When 5,6-dimethoxy-3-aminoindan-1-one (compound 66) was used as the universal scaffold for constructing 64 indanone and thiaindanone derivatives, the most potent compound (60) achieved an IC₅₀ of 0.06 μM against electric eel AChE, placing it within the same order of magnitude as the clinical drug donepezil (IC₅₀ = 0.02 μM) [1]. Eleven derivatives overall inhibited AChE in the submicromolar range [1]. This contrasts sharply with 5,6-dimethoxy-1-indanone, which lacks the 3-amino attachment point and cannot directly yield this class of N-substituted analogs; its condensation chemistry at C-2 produces structurally distinct products with different SAR profiles [1].

Acetylcholinesterase inhibition Alzheimer's disease Donepezil analogs Medicinal chemistry

pKa Differentiation: The 3-Amino Group Confers pH-Dependent Ionization Absent in 5,6-Dimethoxy-1-indanone

The predicted pKa of 3-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (free base) is 6.87 ± 0.20, reflecting the basicity of the primary amine at C-3 . In contrast, 5,6-dimethoxy-1-indanone (CAS 2107-69-9) possesses no ionizable amine group and exists exclusively as a neutral ketone across the physiological pH range . Experimentally, aminoindanones of this class undergo pH-dependent degradation via β-elimination to the corresponding indenone, with tertiary amino derivatives exhibiting first-order half-lives of less than 10 minutes at pH 7.4 [1]. This ionization behavior directly impacts salt formulation strategy (the hydrochloride salt, CAS 148502-19-6, is the stable procurement form), solubility in aqueous media, and compatibility with analytical methods such as capillary electrophoresis [1].

Physicochemical profiling Ionization constant Drug-likeness Salt selection

Synthetic Versatility: The 3-Amino Handle Enables N-Functionalization Pathways Inaccessible to 5,6-Dimethoxy-1-indanone

5,6-Dimethoxy-3-aminoindan-1-one served as the universal intermediate (compound 66) for all 64 indanone and thiaindanone AChE inhibitor analogs reported by Scialdone et al., with N-acylation, N-alkylation, and N-sulfonylation reactions enabling systematic SAR exploration [1]. By comparison, the non-aminated 5,6-dimethoxy-1-indanone can only undergo chemistry at the C-2 methylene position—typically aldol condensation with aldehydes—producing a structurally narrower and mechanistically distinct product series [2]. The stereogenic center at C-3 additionally permits enantioselective synthesis: Arefalk et al. demonstrated that both (R)- and (S)-3-aminoindan-1-ones can be obtained in enantiopure form and incorporated into active HIV-1 protease inhibitors with defined stereochemistry [3].

Synthetic chemistry Building block N-functionalization Donepezil intermediate

Mediator Release Inhibition: N-Substituted 3-Aminoindanones Exhibit Anti-Allergic/ Anti-Inflammatory Activity Absent in Non-Aminated Indanones

Sheridan et al. synthesized a series of N-substituted 3-aminoindanones—structurally derived from the 3-aminoindan-1-one scaffold (including 5,6-dimethoxy-substituted variants)—and evaluated them for smooth muscle relaxant activity and mediator release inhibition [1]. While all derivatives exhibited low-level smooth muscle relaxant activity, the significant mediator release inhibition effects were directly correlated with the nature of the N-substituent, establishing a structure-activity relationship inaccessible from the non-aminated indanone scaffolds [1]. The 3-aminoindanone core was also claimed in patent IE980421 for pharmaceutical use as anti-inflammatory agents and/or mast cell stabilizing agents [2].

Anti-inflammatory Mediator release inhibition Mast cell stabilization Smooth muscle relaxant

Procurement-Relevant Application Scenarios for 3-Amino-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one


Donepezil-Analog AChE Inhibitor Discovery Programs Requiring a Validated 3-Aminoindanone Scaffold

Medicinal chemistry teams developing next-generation AChE inhibitors for Alzheimer's disease should procure this compound as the core building block. As demonstrated by Scialdone et al., 5,6-dimethoxy-3-aminoindan-1-one (compound 66) served as the universal starting material for a 64-compound library, with the best analog achieving IC₅₀ = 0.06 μM against electric eel AChE—within 3-fold of donepezil (IC₅₀ = 0.02 μM) [1]. The 3-amino group enables systematic N-functionalization (acylation, alkylation, sulfonylation) to explore SAR around the amine substituent while retaining the dimethoxyindanone pharmacophore essential for AChE active-site binding [1].

Enantioselective Synthesis of HIV-1 Protease Inhibitor Intermediates

Programs requiring chirally pure 3-aminoindan-1-one building blocks can leverage the stereogenic C-3 center. Arefalk et al. established a method for the stereoselective synthesis of both (R)- and (S)-3-aminoindan-1-ones, which were successfully incorporated into active HIV-1 protease inhibitors [2]. The 5,6-dimethoxy substitution pattern on the aromatic ring provides additional opportunities for modulating electronic properties and target interactions compared to unsubstituted 3-aminoindan-1-one.

Physicochemical and Stability Studies Requiring the Stable Hydrochloride Salt Form

For analytical method development, formulation pre-screening, or stability studies, the hydrochloride salt (CAS 148502-19-6, ≥95% purity) is the preferred procurement form. The free base (predicted pKa 6.87) is susceptible to pH-dependent β-elimination to the indenone, with tertiary aminoindanone analogs exhibiting half-lives under 10 minutes at pH 7.4 [3]. The hydrochloride salt mitigates this degradation pathway and provides a defined, reproducible solid form for weighing, dissolution, and biological assay preparation [3].

Anti-Inflammatory and Mast Cell Stabilization Drug Discovery

Research groups investigating mediator release inhibition or mast cell stabilization can use this compound as the entry point for N-substituted 3-aminoindanone synthesis. The SAR established by Sheridan et al. demonstrated that mediator release inhibition effects are tunable through variation of the N-substituent on the 3-aminoindanone core, a biological activity profile not accessible from non-aminated indanones such as 5,6-dimethoxy-1-indanone [4]. Patent literature further supports the 3-aminoindanone class for anti-inflammatory pharmaceutical use [5].

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